Methoxy(propan-2-YL)amine
Description
Methoxy(propan-2-yl)amine, also referred to as (2-methoxyethyl)(1-methoxypropan-2-yl)amine (CAS 1021042-07-8), is a secondary amine with the molecular formula C₇H₁₇NO₂ and a molecular weight of 147.21 g/mol. Its structure consists of a methoxyethyl group (-CH₂CH₂OCH₃) and a methoxy-substituted propan-2-yl amine moiety.
Properties
Molecular Formula |
C4H11NO |
|---|---|
Molecular Weight |
89.14 g/mol |
IUPAC Name |
N-methoxypropan-2-amine |
InChI |
InChI=1S/C4H11NO/c1-4(2)5-6-3/h4-5H,1-3H3 |
InChI Key |
STCMDMFTMKSBSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NOC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between methoxy(propan-2-yl)amine and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |
|---|---|---|---|---|
| This compound | C₇H₁₇NO₂ | 147.21 | Methoxyethyl, methoxypropan-2-yl amine | Polar, likely moderate boiling point; potential for intramolecular interactions . |
| 2-Methoxymethamphetamine | C₁₁H₁₇NO | 179.26 | 2-Methoxyphenyl, N-methylpropan-2-yl amine | Boiling points: 58°C, 91°C, 78°C; 97.30% purity (GC-MS); psychoactive properties . |
| 3-MeOMA ([1-(3-methoxyphenyl)propan-2-yl]methylamine) | C₁₁H₁₇NO | 179.26 | 3-Methoxyphenyl, N-methylpropan-2-yl amine | Structural isomer of 2-Methoxymethamphetamine; meta-substitution alters electronic properties . |
| (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine | C₁₃H₁₉NO | 205.30 | 2-Methoxyphenyl, propenyl, propan-2-yl amine | Presence of double bond increases rigidity; used in organic synthesis intermediates . |
| N-Ethyl-1-(4-methoxyphenyl)propan-2-amine | C₁₂H₁₉NO | 193.29 | 4-Methoxyphenyl, N-ethylpropan-2-yl amine | Primary amine derivative; para-substitution enhances steric bulk . |
Key Differences in Physicochemical Properties
- Boiling Points : 2-Methoxymethamphetamine exhibits multiple boiling points (58°C, 91°C, 78°C), likely due to its salt forms or decomposition under analysis conditions . This compound, being smaller and less substituted, is expected to have a lower boiling point.
- Polarity and Solubility: Methoxy groups increase polarity, enhancing water solubility compared to non-polar analogs. For example, 2-Methoxymethamphetamine’s hydrochloride salt form improves solubility in polar solvents .
- Conformational Stability : this compound may adopt conformers stabilized by weak C–H···O interactions, as observed in similar methoxy-containing compounds .
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